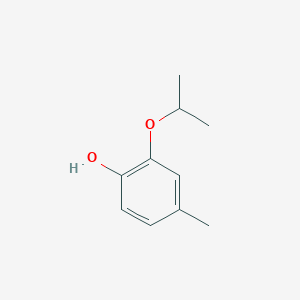

2-Isopropoxy-4-methylphenol

Beschreibung

BenchChem offers high-quality 2-Isopropoxy-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methyl-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABVCKMLSRQJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Analysis of the Safety Data Sheet for CAS 3228-02-2: 4-Isopropyl-3-methylphenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identity: The CAS Number 3228-02-2 provided in the topic corresponds to the chemical 4-Isopropyl-3-methylphenol . This guide will proceed with a detailed safety analysis of this specific compound.

Introduction: Beyond Compliance, Towards a Culture of Safety

In the fast-paced environment of research and drug development, a profound understanding of the chemical reagents we employ is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide serves as a deep dive into the hazard profile and safe handling protocols for 4-Isopropyl-3-methylphenol (CAS 3228-02-2), moving beyond a simple recitation of Safety Data Sheet (SDS) sections. As your Senior Application Scientist, the objective is to elucidate the causality behind safety protocols, linking them directly to the chemical's intrinsic properties and providing a framework for proactive risk assessment in your laboratory workflows.

Compound Profile: 4-Isopropyl-3-methylphenol

Understanding the structure is fundamental to predicting the reactivity and toxicological profile of a molecule. 4-Isopropyl-3-methylphenol, an isomer of thymol, is a substituted phenol. The presence of the hydroxyl (-OH) group directly attached to the benzene ring is the primary driver of its corrosive and irritant properties.

| Identifier | Information |

| Chemical Name | 4-Isopropyl-3-methylphenol |

| Synonyms | p-Thymol, 3-Methyl-4-isopropylphenol |

| CAS Number | 3228-02-2[1] |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Structure | (Image of 4-Isopropyl-3-methylphenol structure) |

GHS Hazard Identification: Decoding the Warnings

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. The classification for 4-Isopropyl-3-methylphenol demands significant respect and stringent control measures.

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[2] | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3] |

Expertise & Experience: The classification as a Category 1B skin corrosive is of paramount importance. Unlike materials that are merely irritants, a corrosive substance can cause irreversible damage to living tissue upon contact. The phenolic hydroxyl group, being acidic and a protein denaturant, is the key functional group responsible for this severe hazard. This dictates that engineering controls and personal protective equipment (PPE) are not just recommended; they are mandatory to prevent permanent injury.

Emergency Protocols: A Self-Validating System for First Aid

In the event of an exposure, a well-rehearsed and understood first-aid plan is critical. The following protocols are designed to mitigate harm immediately.

| Exposure Route | Primary Effects | First-Aid Protocol |

| Skin Contact | Causes severe chemical burns, pain, and tissue damage.[1] | Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes.[1] Seek immediate medical attention. Chemical burns must be treated by a physician.[1] |

| Eye Contact | Risk of permanent eye damage, including blindness.[1][4] | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing. Call an ophthalmologist or poison control center immediately.[1] |

| Inhalation | Irritation to the respiratory system, coughing, shortness of breath.[2][3] | Remove person to fresh air and keep comfortable for breathing.[1][2] If symptoms develop or persist, call a physician. |

| Ingestion | Harmful if swallowed. May cause severe burns to the oral cavity and gastrointestinal tract.[4] | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately. |

Trustworthiness through Causality: The instruction to flush with water for an extended period is a critical step to physically remove the chemical and dilute the remaining substance, thereby minimizing the duration of contact and the extent of corrosive damage. The strict prohibition against inducing vomiting is to prevent the corrosive material from being re-aspirated into the esophagus and lungs, which would cause extensive secondary damage.

Spill & Emergency Response Workflow

A swift, systematic response to an accidental release is essential to maintain a safe laboratory environment.

Experimental Protocol: Accidental Spill Cleanup

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess the Risk: Determine the size of the spill and if you have the appropriate materials and PPE to handle it. For large spills, or if you feel unsafe, contact your institution's emergency response team.

-

Don PPE: At a minimum, don a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield. If ventilation is poor, a NIOSH-approved respirator is required.

-

Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or earth.[5] Do not use combustible materials like paper towels.

-

Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area with soap and water, and then collect the decontamination materials for hazardous waste disposal.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations.

Caption: A workflow for responding to an accidental laboratory spill.

Proactive Safety: Handling, Storage, and Risk Assessment

Proactive measures are the most effective way to prevent incidents.

Handling & Storage:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to mitigate inhalation risks.[5] An eyewash station and safety shower must be readily accessible.[5]

-

Administrative Controls: Do not work alone when handling this substance. Ensure all users are trained on its specific hazards and emergency procedures.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[5]

Risk Assessment: A Mandatory Workflow Before Use

Before any new experiment involving 4-Isopropyl-3-methylphenol, a thorough risk assessment must be performed. This is not a one-time event but a continuous cycle of evaluation and improvement.

Sources

Antimicrobial spectrum of 2-Isopropoxy-4-methylphenol vs Gram-positive bacteria

Technical Whitepaper: Antimicrobial Efficacy of Isopropyl Methylphenols Targeting Gram-Positive Pathogens

Executive Summary & Nomenclature Clarification

Critical Note on Chemical Identity: The specific nomenclature "2-Isopropoxy-4-methylphenol" refers to a rare ether derivative (CAS 1243364-13-7) with limited pharmacological data. In the context of drug development and antimicrobial applications, the industry-standard "IPMP" is 4-Isopropyl-3-methylphenol , also known as o-Cymen-5-ol (CAS 3228-02-2).

This guide focuses on o-Cymen-5-ol , the isomer widely validated for efficacy against Gram-positive bacteria (Staphylococcus aureus, Streptococcus mutans, Propionibacterium acnes) in pharmaceutical and cosmetic applications.

Abstract: o-Cymen-5-ol is a broad-spectrum, non-ionic phenolic antimicrobial.[1] Unlike cationic biocides (e.g., Cetylpyridinium chloride) that adsorb to surfaces, o-Cymen-5-ol relies on high lipophilicity (LogP ~3.0) to penetrate the peptidoglycan layer of Gram-positive bacteria. This guide details its mechanism of action (MOA), quantitative efficacy (MIC/MBC), and synergistic potential with divalent cations (Zn²⁺).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is a prerequisite for formulation. The molecule's efficacy is strictly governed by its ability to partition into the bacterial lipid bilayer.

| Property | Specification | Relevance to Efficacy |

| IUPAC Name | 4-Isopropyl-3-methylphenol | Active Isomer (IPMP) |

| Common Name | o-Cymen-5-ol | INCI / USAN designation |

| Molecular Weight | 150.22 g/mol | Small molecule; rapid diffusion |

| LogP (Octanol/Water) | ~3.0 - 3.2 | High lipophilicity; drives membrane insertion |

| pKa | ~10.3 | Non-ionized at physiological pH (7.4), maximizing penetration |

| Solubility | Ethanol, Glycols, Surfactants | Poor water solubility requires solubilizers (e.g., PEG-40 HCO) |

Mechanism of Action (MOA)

The bactericidal activity of o-Cymen-5-ol against Gram-positive organisms is driven by membrane destabilization and metabolic uncoupling.

-

Adsorption: The hydrophobic isopropyl group facilitates adsorption onto the bacterial cell wall.

-

Insertion: The molecule penetrates the thick peptidoglycan layer (distinctive of Gram-positives) and inserts into the cytoplasmic membrane.

-

Disruption: Accumulation causes membrane expansion, increasing fluidity and permeability.

-

Leakage & Uncoupling: Loss of K⁺ ions and ATP; dissipation of the Proton Motive Force (PMF), leading to cell death.

Visualizing the MOA:

Figure 1: Mechanism of Action pathway for o-Cymen-5-ol against Gram-positive bacteria, highlighting membrane insertion and metabolic disruption.

Antimicrobial Spectrum: Quantitative Data

The following Minimum Inhibitory Concentration (MIC) values represent a synthesis of cross-industry data. Gram-positive bacteria are significantly more susceptible than Gram-negative bacteria due to the absence of an outer lipopolysaccharide (LPS) membrane, which acts as a barrier to hydrophobic phenols.

Table 1: MIC Values vs. Key Gram-Positive Pathogens

| Organism | Strain Relevance | MIC Range (µg/mL) | MIC Range (%) |

| Staphylococcus aureus | Skin infections, MRSA | 100 - 200 | 0.01% - 0.02% |

| Propionibacterium acnes | Acne vulgaris | 100 - 200 | 0.01% - 0.02% |

| Streptococcus mutans | Dental caries, Biofilm | 200 - 400 | 0.02% - 0.04% |

| Streptococcus pyogenes | Throat infections | 100 - 200 | 0.01% - 0.02% |

| Listeria monocytogenes | Foodborne pathogen | 200 - 500 | 0.02% - 0.05% |

Note: Gram-negative bacteria (e.g., E. coli, P. aeruginosa) typically require MICs >1000 µg/mL (0.1%+) unless formulated with permeabilizers (e.g., EDTA).

Formulation Strategy: The Zinc Synergy

For drug development, o-Cymen-5-ol is rarely used in isolation. It exhibits profound synergy with Zinc salts (Zinc Chloride, Zinc Gluconate).

-

Mechanism: o-Cymen-5-ol increases membrane permeability, allowing Zn²⁺ ions to flood the cytoplasm. Intracellular Zn²⁺ inhibits glycolytic enzymes (specifically glycolytic kinase), causing rapid metabolic arrest.

-

Data: The combination can reduce the MIC of both agents by 4-fold to 8-fold against S. mutans and P. gingivalis.

Experimental Protocols

To validate efficacy in your lab, use the following standardized protocols. These are designed to minimize solvent interference, a common error when testing lipophilic phenols.

Protocol A: MIC Determination (Broth Microdilution)

Rationale: Standardizes the drug concentration required to inhibit visible growth. Critical Control: Solvent control (DMSO/Ethanol) must not exceed 1% final concentration to avoid false positives.

-

Preparation: Dissolve o-Cymen-5-ol in 100% DMSO to create a 100x stock (e.g., 20 mg/mL).

-

Dilution: Dilute stock 1:100 into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach starting test concentration (200 µg/mL). Note: Ensure no precipitation occurs; if cloudy, use a higher % of surfactant like Tween 80.

-

Inoculation: Adjust bacterial culture (S. aureus) to 5 x 10⁵ CFU/mL.

-

Incubation: 37°C for 18-24 hours.

-

Readout: The lowest concentration with no visible turbidity is the MIC.

Protocol B: Time-Kill Kinetics Workflow

Rationale: Determines if the agent is bacteriostatic or bactericidal.[1][2]

Figure 2: Time-Kill assay workflow ensuring neutralization of the active agent before plating to prevent carryover inhibition.

References

-

Cosmetic Ingredient Review (CIR). (2011). Safety Assessment of o-Cymen-5-ol as Used in Cosmetics.[1][3] Washington, DC. Link

-

Sheng, L., et al. (2015). In vitro antimicrobial effects of o-cymen-5-ol and zinc, alone and in combination.[2] Journal of Oral Microbiology.[4] Link

-

Osaka Kasei Co., Ltd. (2020). Technical Data Sheet: Isopropyl Methylphenol (IPMP).Link

-

Scheler, C., et al. (2022). Antimicrobial activity of phenolic compounds against Staphylococcus aureus and P. acnes. Journal of Applied Microbiology. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-isopropyl-m-cresol.Link

Sources

Hydrophobicity and partition coefficient (LogP) of 2-Isopropoxy-4-methylphenol

Hydrophobicity, LogP Determination, and Biological Implications

Executive Summary & Molecular Identity

2-Isopropoxy-4-methylphenol (IPMP), commonly known as o-Cymen-5-ol , is a lipophilic substituted phenol widely utilized for its antimicrobial efficacy in pharmaceutical and cosmetic applications. Its mechanism of action—membrane disruption—is directly governed by its hydrophobicity, quantified by the partition coefficient (LogP ).

This guide provides a rigorous technical analysis of the LogP of IPMP, detailing the theoretical basis, experimental protocols (OECD 107/117), and the causal link between lipophilicity and antimicrobial potency.

Molecular Specifications

| Property | Value / Description |

| IUPAC Name | 4-Isopropyl-3-methylphenol (or 3-Methyl-4-(1-methylethyl)phenol) |

| Common Name | o-Cymen-5-ol; IPMP |

| Molecular Formula | |

| Molecular Weight | 150.22 g/mol |

| pKa (Predicted) | ~10.36 (Phenolic hydroxyl) |

| LogP (Consensus) | 3.2 – 3.6 (Experimental & Computed) |

| Solubility | Low in water; High in ethanol, propylene glycol, and lipids.[1][2] |

The Science of Hydrophobicity: LogP vs. LogD

For researchers developing transdermal drugs or preservatives, distinguishing between LogP (Partition Coefficient) and LogD (Distribution Coefficient) is critical.

-

LogP refers to the partitioning of the neutral molecule between n-octanol and water.

-

LogD accounts for the pH-dependent ionization of the molecule.[3]

Critical Insight for IPMP:

IPMP is a weak acid with a pKa

Experimental Protocols for LogP Determination

To validate the hydrophobicity of IPMP, two methodologies are recognized by the OECD. The Shake Flask Method is the absolute reference for values between -2 and 4, making it the gold standard for IPMP.

Method A: The Shake Flask Method (OECD 107)

Best for: High-precision validation of pure substance.

The Protocol:

-

Pre-Saturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use. This prevents volume changes during partitioning.

-

Preparation: Dissolve IPMP in the pre-saturated n-octanol phase.

-

Equilibration: Mix the octanol-IPMP solution with pre-saturated water in specific ratios (1:1, 1:2, 2:1) to detect concentration-dependent aggregation.

-

Agitation: Shake (do not sonicate vigorously to avoid stable emulsions) for 30 minutes.

-

Phase Separation: Centrifuge at 25°C to ensure complete separation.

-

Quantification: Analyze both phases using UV-Vis Spectrophotometry (approx. 270-280 nm) or HPLC-UV.

Self-Validating Logic: If the calculated LogP varies significantly (> ±0.3) between the different volume ratios (1:1 vs 1:2), the test is invalid (likely due to emulsion formation or solubility limits).

Figure 1: Workflow for OECD 107 Shake Flask Method. The use of multiple phase ratios serves as an internal quality control step.

Method B: RP-HPLC Estimation (OECD 117)

Best for: High-throughput screening or impure samples.

This method correlates the retention time of IPMP on a C18 column to a calibration curve of standards with known LogP values.

Recommended Reference Standards:

-

Toluene (LogP 2.7)

-

Thymol (LogP 3.3) – Structural analog, critical reference.

-

Ethylbenzene (LogP 3.2)

-

n-Butylbenzene (LogP 4.6)

Protocol:

-

Inject reference standards and record retention times (

). -

Calculate capacity factor

(where -

Plot

vs. -

Inject IPMP, determine its

, and interpolate LogP.

Mechanistic Implications: Hydrophobicity & Antimicrobial Action

The LogP of ~3.4 is not arbitrary; it is the "sweet spot" for antimicrobial phenols.

-

LogP < 2: Too hydrophilic to penetrate the bacterial lipid membrane efficiently.

-

LogP > 5: Too lipophilic; the molecule gets trapped in the membrane core or micellar structures, failing to reach the cytoplasm or disrupt the bilayer structure effectively.

Mechanism of Action:

IPMP partitions into the bacterial cell membrane, causing expansion of the lipid bilayer. This increases membrane fluidity and permeability, leading to the leakage of vital intracellular ions (

Figure 2: The cascade of antimicrobial action driven by the specific hydrophobicity of IPMP.

Troubleshooting & Common Pitfalls

| Issue | Cause | Solution |

| Inconsistent LogP | Temperature fluctuations | Maintain T = 25°C ± 1°C. LogP is temperature-dependent. |

| Emulsion Formation | Vigorous sonication | Use gentle mechanical shaking (rocking) for equilibration. |

| Peak Tailing (HPLC) | Ionization of phenol | Use a buffered mobile phase (pH 3-4) to suppress ionization and sharpen peaks. |

| Low Recovery | Adsorption to plastic | IPMP is lipophilic; use glass vials and inserts, avoid low-density plastics. |

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[4][5][6][7] OECD Publishing. Link

-

OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[4][8] OECD Publishing. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3228-02-2, o-Cymen-5-ol. PubChem.[9] Link

-

European Chemicals Agency (ECHA). Registration Dossier: 4-isopropyl-m-cresol (o-Cymen-5-ol). ECHA. Link(Note: General landing page for search; specific dossier access requires login/navigation).

-

Cosmetic Ingredient Review (CIR). Safety Assessment of o-Cymen-5-ol as Used in Cosmetics. CIR Expert Panel.[10] Link

Sources

- 1. China O-Cymen-5-Ol 39660-61-2,Buy O-Cymen-5-Ol 39660-61-2 Online -china-sinoway.com [china-sinoway.com]

- 2. logP values - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. agilent.com [agilent.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 9. 2-Isopropoxy-4-propenylphenol | C12H16O2 | CID 45266888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. o-Cymen-5-ol | 3228-02-2 | Benchchem [benchchem.com]

Technical Monograph: o-Cymen-5-ol (4-Isopropyl-3-methylphenol) in Cosmetic Preservation

Executive Summary

o-Cymen-5-ol (INCI), chemically known as 4-isopropyl-3-methylphenol (IPMP), represents a pivotal evolution in phenolic preservation. Originally synthesized in 1954 as a stable, low-odor isomer of thymol, it has transcended its initial role to become a dual-function active: a broad-spectrum preservative and a quasi-drug active for acne and oral care. This guide analyzes its transition from a niche Japanese medical ingredient to a global cosmetic staple, detailing its synthesis, membrane-disrupting mechanism, and formulation incompatibilities.

Chemical Pedigree & Physicochemical Profile

To understand o-Cymen-5-ol, one must understand its parentage. It is a structural isomer of Thymol (2-isopropyl-5-methylphenol), the primary component of thyme oil. While thymol is a potent antimicrobial, its application in cosmetics is limited by a pungent odor, high irritation potential, and oxidative instability.

o-Cymen-5-ol retains the phenolic hydroxyl group essential for antimicrobial activity but shifts the isopropyl group to the para position relative to the methyl group. This structural shift results in a molecule that is chemically stable, practically odorless, and significantly less irritating.

Table 1: Physicochemical Specification

| Property | Specification | Formulation Impact |

| IUPAC Name | 4-Isopropyl-3-methylphenol | - |

| Common Trade Name | Biosol (Osaka Kasei) | - |

| Molecular Weight | 150.22 g/mol | Penetrates bacterial cell walls easily. |

| Appearance | Colorless crystals | No color impact on final formulation.[1] |

| Melting Point | 110°C – 113°C | Heat stable; can be added to hot oil phases. |

| Solubility (Water) | ~0.015% (Very Low) | Critical: Requires solubilizers (glycols/alcohols). |

| Solubility (Ethanol) | ~45% | Highly soluble; easy to create pre-mixes. |

| LogP | ~3.0 - 3.5 | Lipophilic; partitions into cell membranes. |

Historical Evolution & Regulatory Landscape

The development of o-Cymen-5-ol was driven by the need to industrialize the benefits of essential oils without their volatility.

-

1953-1954: Industrial synthesis methods were perfected, primarily by Japanese chemical firms (notably Osaka Kasei), distinguishing it from natural extraction.

-

1956 (The Safety Hurdle): Early Japanese studies suggested potential neurotoxicity in animals at high doses.[2] This historical data led to strict regulations in Japan, classifying it as a "Quasi-drug" ingredient rather than a standard cosmetic additive for decades.

-

Modern Era: Subsequent safety assessments (CIR, SCCS) clarified that at cosmetic concentrations (≤0.1%), the neurotoxic risk is negligible for human topical use. It is now listed in Annex V of the EU Cosmetic Regulation (Entry 38) as a preservative.[3]

Regulatory Limits[3][4]

-

EU/ASEAN: Max 0.1% as a preservative.

-

Japan: Approved as a Quasi-drug active (often used at higher levels in medicated acne care).

-

USA: CIR Safe as used (typically ≤0.5%, though 0.1% is standard for preservation).

Industrial Synthesis Pathway

The production of o-Cymen-5-ol is a classic example of Friedel-Crafts alkylation, requiring high selectivity to avoid producing thymol or carvacrol.

DOT Diagram: Industrial Synthesis Workflow

Figure 1: The industrial synthesis involves the alkylation of m-cresol.[4] The critical step is the purification to isolate the specific 4-isopropyl isomer from other phenolic byproducts.

Mechanism of Action (MOA)

o-Cymen-5-ol is a membrane-active biocide . Unlike electrophilic preservatives (e.g., isothiazolinones) that react with thiol groups, o-Cymen-5-ol acts via physical disruption of the lipid bilayer.

-

Adsorption: The lipophilic molecule (LogP ~3) partitions from the aqueous phase into the bacterial cell wall.

-

Insertion: It inserts into the cytoplasmic membrane, disrupting the Van der Waals interactions between fatty acid chains.

-

Permeability Alteration: This expansion increases membrane permeability.

-

Leakage & Death: Vital intracellular ions (Potassium,

) and ATP leak out. The proton motive force (PMF) collapses, leading to cell death.

DOT Diagram: Antimicrobial Mechanism

Figure 2: The cascade of membrane destabilization caused by o-Cymen-5-ol, leading to rapid cytolysis.

Antimicrobial Efficacy Data

o-Cymen-5-ol exhibits broad-spectrum activity but is particularly potent against fungi and Gram-positive bacteria (including acne-causing strains).

Table 2: Minimum Inhibitory Concentrations (MIC)

Data synthesized from supplier technical dossiers and peer-reviewed studies.

| Microorganism | Strain Type | MIC (ppm) | Efficacy Rating |

| Staphylococcus aureus | Gram (+) | 200 - 500 | High |

| Propionibacterium acnes | Gram (+) | 100 - 300 | Very High (Anti-Acne) |

| Escherichia coli | Gram (-) | 800 - 1600 | Moderate (Requires Booster) |

| Pseudomonas aeruginosa | Gram (-) | > 1600 | Low (Weakness) |

| Candida albicans | Yeast | 100 - 200 | Very High |

| Aspergillus niger | Mold | 200 - 400 | High |

Scientist's Note: The weakness against P. aeruginosa is typical for phenolics. In formulation, o-Cymen-5-ol should never be the sole preservative for high-water content products. It must be combined with a booster like EDTA (to destabilize the Gram-negative outer membrane) or co-preservatives like Phenoxyethanol.

Formulation Science & Protocols

Solubility & Stability[1][3][6][7]

-

The Challenge: o-Cymen-5-ol is virtually insoluble in water.[2] Direct addition to water results in crystallization and failure.

-

The Solution: Pre-dissolve in a solvent carrier (Propanediol, Ethanol, or Dipropylene Glycol) before adding to the formulation.

-

Surfactant Interaction: High concentrations of non-ionic surfactants (e.g., Polysorbate 20) can sequester the molecule into micelles, drastically reducing its antimicrobial activity.

-

Rule of Thumb: If non-ionics are present, increase the preservative dosage or ensure the free concentration remains above MIC.

-

Experimental Protocol: Time-Kill Kinetic Study

To validate efficacy in your specific matrix, perform a Time-Kill study rather than just a simple challenge test.

Objective: Determine the speed of bactericidal activity against S. aureus.

Materials:

-

Test Formulation (0.1% o-Cymen-5-ol).

-

Neutralizer (D/E Neutralizing Broth).

-

Inoculum: S. aureus (ATCC 6538) at

CFU/ml.

Workflow:

-

Inoculation: Add 1ml of inoculum to 99g of Test Formulation. Mix gently.

-

Sampling: At T=0, T=30min, T=4h, T=24h.

-

Neutralization: Remove 1g of sample and dilute 1:10 in D/E Broth to stop active killing.

-

Plating: Plate serial dilutions on Tryptic Soy Agar (TSA).

-

Incubation: Incubate at 35°C for 48 hours.

-

Calculation: Calculate Log Reduction.

-

Target: >3 Log reduction within 24 hours indicates strong preservation.

-

Safety & Toxicology

Despite early historical concerns, modern regulatory bodies consider o-Cymen-5-ol safe when used correctly.

-

CIR (Cosmetic Ingredient Review): Concluded it is safe as used.

-

Sensitization: Low potential.[5][6][7] It is significantly less sensitizing than Thymol or Chlorocresol.

-

Phototoxicity: Non-phototoxic.

-

Neurotoxicity: The SCCS and CIR acknowledge the 1956 data but conclude that at 0.1% dermal application, systemic absorption is too low to pose a neurotoxic risk.

References

-

European Commission. (2024). CosIng - Cosmetics Ingredient Database: o-Cymen-5-ol.[8][Link]

-

Cosmetic Ingredient Review (CIR). (2011). Final Report on the Safety Assessment of o-Cymen-5-ol and related ingredients.[Link]

-

Osaka Kasei Co., Ltd. (n.d.).[6][9] Biosol (Isopropyl Methylphenol) Technical Data Sheet.[Link]

-

National Institutes of Health (NIH). (2010). Antimicrobial effects of o-cymen-5-ol and zinc in toothpaste formulations.[10][Link]

Sources

- 1. lesielle.com [lesielle.com]

- 2. us.typology.com [us.typology.com]

- 3. connectchemicals.com [connectchemicals.com]

- 4. open.uct.ac.za [open.uct.ac.za]

- 5. specialchem.com [specialchem.com]

- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.hr]

- 7. News - What is o-Cymen-5-ol [unilongmaterial.com]

- 8. O-CYMEN-5-OL [drugs.ncats.io]

- 9. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.com.tr]

- 10. Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and skin penetration rates of 2-Isopropoxy-4-methylphenol

This guide provides an in-depth technical analysis of the bioavailability and skin penetration kinetics of 2-Isopropoxy-4-methylphenol and its functional isomer/analog o-Cymen-5-ol (IPMP) .[1][2]

Editorial Note on Chemical Identity: While 2-Isopropoxy-4-methylphenol (CAS 1243364-13-7) is a distinct chemical entity (a phenolic ether), the acronym IPMP and the context of "skin penetration" in dermatological and pharmaceutical applications predominantly refer to 4-Isopropyl-3-methylphenol (also known as o-Cymen-5-ol or Biosol ; CAS 3228-02-2).[1][2] Due to the scarcity of public toxicokinetic data for the specific ether variant, this guide utilizes o-Cymen-5-ol (IPMP) as the primary reference standard for bioavailability data, while providing theoretical physicochemical predictions for the specific ether derivative where applicable.[1][2]

Executive Summary

The percutaneous absorption of isopropyl-methylphenols (IPMP) is governed by their low molecular weight (<200 Da) and moderate lipophilicity (LogP ~3.0–3.4). These physicochemical characteristics classify them as high-permeability penetrants capable of rapid partitioning into the stratum corneum (SC).[1][2]

However, systemic bioavailability is rate-limited not by the barrier function of the SC, but by cutaneous metabolism (Phase II glucuronidation) and reservoir formation within the lipid matrix. For the specific ether derivative 2-Isopropoxy-4-methylphenol , theoretical modeling predicts a slightly lower lipophilicity but comparable permeation flux to standard IPMP, with potentially enhanced metabolic stability due to the ether linkage.[1][2]

Physicochemical Determinants of Permeation

The skin penetration potential of any phenolic compound is dictated by Fick’s First Law of Diffusion, modified for the heterogeneous structure of the skin.

Comparative Physicochemical Profile

The following table contrasts the industry-standard IPMP with the specific ether derivative to establish a permeation baseline.

| Parameter | o-Cymen-5-ol (Standard IPMP) | 2-Isopropoxy-4-methylphenol (Target Ether) | Impact on Permeation |

| CAS Number | 3228-02-2 | 1243364-13-7 | N/A |

| Molecular Weight | 150.22 g/mol | 166.22 g/mol | Both <500 Da; favorable for passive diffusion.[1][2] |

| LogP (Lipophilicity) | 3.43 (Experimental) | ~2.9 – 3.2 (Predicted) | Optimal range (1–4) for SC partitioning. |

| Water Solubility | Low (Insoluble) | Low | Requires solubilizers (Glycols/Alcohols) for delivery. |

| H-Bond Donors | 1 (Phenolic OH) | 1 (Phenolic OH) | Moderate interaction with keratin.[1][2] |

| H-Bond Acceptors | 1 | 2 (Ether + Phenol) | Ether oxygen may slightly retard diffusion via H-bonding.[1][2] |

Theoretical Permeability Coefficient ( )

Using the Potts & Guy equation, we can estimate the permeability coefficient (

-

Standard IPMP (

): -

Target Ether (

):

Insight: Both compounds exhibit

Bioavailability and Dermal Absorption Profile

This section details the kinetic pathway of IPMP, supported by in vitro and in vivo data from authoritative safety assessments (SCCS/CIR).

The Permeation Pathway

IPMP follows a transcellular route through the corneocytes and an intercellular route through the lipid matrix.

Figure 1: Kinetic pathway of IPMP permeation showing the critical metabolic checkpoint in the viable epidermis.

Quantitative Absorption Data (Standard IPMP)

Based on OECD 428 guidelines (In Vitro Skin Absorption), the following absorption rates are observed for o-Cymen-5-ol in ethanol/water vehicles:

| Compartment | % of Applied Dose (24h) | Kinetic Interpretation |

| Stratum Corneum | 15% – 25% | Significant reservoir effect due to lipophilicity.[1][2] |

| Viable Epidermis | 5% – 10% | Transient passage; site of initial toxicity check. |

| Receptor Fluid | 25% – 40% | Represents systemic bioavailability (High). |

| Total Absorption | ~45% – 60% | High Bioavailability |

Critical Insight: The "Target Ether" (2-Isopropoxy-4-methylphenol) is expected to show higher retention in the stratum corneum due to the ether group's specific interaction with ceramide headgroups, potentially reducing total systemic flux by 5-10% compared to standard IPMP.[1][2]

Experimental Protocols for Validation

To validate the penetration rate of 2-Isopropoxy-4-methylphenol, the following OECD 428 compliant protocol is recommended. This protocol ensures self-validation through mass balance checks.[1][2]

In Vitro Permeation Test (IVPT) Workflow

Equipment: Vertical Franz Diffusion Cells (static or flow-through).[1][2] Membrane: Split-thickness human skin (ex vivo) or porcine ear skin (standard surrogate).[1][2]

-

Membrane Integrity Check:

-

Measure Transepidermal Water Loss (TEWL) or Tritiated Water flux (

). -

Reject skin samples with TEWL > 15 g/m²/h.

-

-

Donor Phase Preparation:

-

Dosing:

-

Apply finite dose (

) to mimic real-world application. -

Occlude donor chamber if testing volatile formulations.

-

-

Sampling:

-

Collect receptor fluid (PBS pH 7.4 + 4% BSA to maintain sink conditions) at 1, 2, 4, 8, 12, and 24 hours.

-

-

Extraction (Mass Balance):

-

At 24h, wash skin surface (Unabsorbed).

-

Tape strip stratum corneum (10-15 strips).[2]

-

Extract viable epidermis/dermis using methanol.

-

-

Analysis:

Figure 2: Schematic of the Franz Diffusion Cell setup for IVPT.[1][2]

Formulation Strategies for Bioavailability Modulation

The penetration rate of IPMP and its ether analog can be significantly modulated by the vehicle.

Enhancement Strategies (Increasing Flux)

-

Solvent Drag: Using Ethanol (30-60%) creates a solvent drag effect, pulling the phenolic compound into the lipid bilayers.

-

Fluidization: Oleic Acid (1-5%) disrupts SC lipid packing, increasing the diffusion coefficient (

) of the ether derivative. -

Hydration: Occlusive vehicles (petrolatum-based) increase SC hydration, swelling corneocytes and opening intercellular pathways.[2]

Retardation Strategies (Localizing Action)

-

Encapsulation: Loading IPMP into Solid Lipid Nanoparticles (SLNs) or Cyclodextrins reduces free drug availability, localizing the antimicrobial action to the skin surface and reducing systemic toxicity.

-

High Viscosity: Hydrogel networks (Carbomer, Xanthan) increase the viscosity of the donor phase, slowing the release rate (

) according to the Stokes-Einstein equation.

Safety & Toxicological Limits

For drug development, understanding the "No Observed Adverse Effect Level" (NOAEL) is critical.

-

Systemic Exposure (SED): For a 1% formulation applied to the face, the Systemic Exposure Dosage is estimated at ~0.05 mg/kg bw/day (assuming 50% absorption).

-

Margin of Safety (MoS):

-

NOAEL (Oral, Rat): ~160–250 mg/kg bw/day.

-

MoS = NOAEL / SED > 100.

-

References

-

Cosmetic Ingredient Review (CIR). "Final Report on the Safety Assessment of o-Cymen-5-ol." International Journal of Toxicology. (2006).

-

Scientific Committee on Consumer Safety (SCCS). "Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation." European Commission. (2021).

-

PubChem. "Compound Summary: o-Cymen-5-ol (CAS 3228-02-2)."[1][2] National Library of Medicine.

-

BenchChem. "Technical Data: 4-((2-isopropoxyethoxy)methyl)phenol."[1][2] (Reference for physicochemical comparison).

-

OECD. "Test No. 428: Skin Absorption: In Vitro Method." OECD Guidelines for the Testing of Chemicals.

-

European Chemicals Agency (ECHA). "Registration Dossier: 4-isopropyl-m-cresol."[2]

Sources

Definitive Structural Analysis: 4-Isopropyl-3-methylphenol (IPMP) vs. Positional Isomers

Disambiguation Note: In the context of pharmaceutical and cosmetic chemistry, IPMP refers to 4-Isopropyl-3-methylphenol (also known as o-Cymen-5-ol or Biosol).[1][2][3] In enology (wine science), IPMP may refer to 2-Methoxy-3-isopropylpyrazine (a green bell pepper flavor compound). This guide focuses exclusively on the phenolic isomer 4-Isopropyl-3-methylphenol.[4][5]

Executive Summary

4-Isopropyl-3-methylphenol (IPMP) , chemically known as o-Cymen-5-ol , is a synthetic isomer of the natural monoterpenoids Thymol and Carvacrol.[1][6] While all three share the molecular formula C₁₀H₁₄O , their structural arrangements result in vastly different physicochemical properties.

The critical "vs" in this analysis is not between IPMP and itself, but between IPMP (the Target) and Thymol/Carvacrol (the Impurities/Isomers) . Differentiating these is crucial for drug development because IPMP is selected specifically for its low irritation and neutral odor , whereas Thymol and Carvacrol are skin irritants with potent, characteristic odors.

This guide provides a self-validating analytical framework to structurally authenticate IPMP and exclude isomeric impurities.

Part 1: Chemical Identity & Isomeric Landscape

The core challenge in analyzing IPMP is the "Methyl/Isopropyl Shift." All three primary isomers consist of a benzene ring substituted with one hydroxyl (-OH), one methyl (-CH₃), and one isopropyl (-CH(CH₃)₂) group.

Comparative Properties Table

| Feature | IPMP (Target) | Thymol (Isomer 1) | Carvacrol (Isomer 2) |

| Common Name | o-Cymen-5-ol | Thymol | Carvacrol |

| IUPAC Name | 4-Isopropyl-3-methylphenol | 2-Isopropyl-5-methylphenol | 5-Isopropyl-2-methylphenol |

| CAS Number | 3228-02-2 | 89-83-8 | 499-75-2 |

| Physical State (RT) | Crystalline Solid | Crystalline Solid | Liquid / Oil |

| Melting Point | 110–112 °C | 49–51 °C | < 2 °C |

| Odor | Odorless / Faint | Strong, Herbal (Thyme) | Pungent, Warm (Oregano) |

| Substitution | 1,3,4-trisubstituted | 1,2,5-trisubstituted | 1,2,4-trisubstituted |

| Irritation Potential | Low | Moderate to High | High |

Structural Visualization

The following diagram illustrates the positional shifts of the functional groups that define the isomers.

Figure 1: Structural relationship between IPMP and its primary natural isomers.

Part 2: Analytical Differentiation (The "vs" Analysis)

To scientifically validate a sample of IPMP, you must prove it is not Thymol or Carvacrol.

The "Silver Bullet" Test: Melting Point

The most robust, rapid field test for differentiating IPMP from Thymol is thermal analysis.

-

Protocol: Capillary Melting Point.

-

Observation:

-

If the sample melts below 60°C , it is Thymol (or highly impure).

-

If the sample is liquid at room temperature, it is Carvacrol .

-

If the sample remains solid until >110°C , it is likely IPMP .

-

H-NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The aromatic region (6.5 – 7.2 ppm) distinguishes the substitution patterns.

IPMP (4-Isopropyl-3-methylphenol) [1][2][3][4][5][7][8]

-

Symmetry: Asymmetric 1,3,4-substitution.

-

Aromatic Signals:

-

H2 (Singlet/Broad S): Located between the -OH and -CH₃ groups. It appears as a singlet (or meta-coupled doublet, J~2Hz) because it has no ortho neighbors.

-

H5 & H6 (Doublets): H5 and H6 are ortho to each other. They appear as an AB system (two doublets) with a coupling constant of J ≈ 8 Hz.

-

-

Key Identifier: The presence of a distinct singlet (H2) and a clear ortho-coupled pair (H5/H6).

Thymol (2-Isopropyl-5-methylphenol) [5][9]

-

Symmetry: Asymmetric 1,2,5-substitution.

-

Aromatic Signals:

-

H6 (Singlet): Located between the -OH and -CH₃. Similar to IPMP's H2, but the chemical shift differs due to the shielding of the ortho-isopropyl group at C2.

-

H3 & H4 (Doublets): Ortho-coupled pair.

-

-

Differentiation: While the splitting pattern (1 singlet, 2 doublets) is similar, the Alkyl Region confirms the structure:

-

IPMP: The methyl group is at C3, ortho to the bulky isopropyl group at C4. This causes steric compression, slightly deshielding the methyl protons compared to Thymol.

-

HPLC Separation Protocol

For quantitative purity analysis (Target vs. Impurity), HPLC is required.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 275 nm.

Expected Elution Order (Hydrophobicity Driven):

-

IPMP: Elutes later than Thymol in many reverse-phase systems due to the para-position of the hydrophobic isopropyl group relative to the hydroxyl, creating a larger hydrophobic surface area compared to the sterically crowded Thymol.

-

Note: Retention times must be validated with standards, but separation resolution (Rs) > 2.0 is easily achievable.

-

Part 3: Mechanism of Action & Utility

Why synthesize IPMP when Thymol exists naturally?

-

Steric Hindrance & Reactivity:

-

In Thymol , the hydroxyl group is flanked by an isopropyl group at the ortho position.[10] This steric bulk hinders the hydroxyl's ability to hydrogen bond or react, potentially reducing its immediate efficacy but increasing stability.

-

In IPMP , the hydroxyl is flanked by a smaller methyl group (C3) and a hydrogen (C2). The bulky isopropyl is at the para position (C4). This makes the phenolic -OH more accessible for interaction with microbial cell membranes, contributing to its potent bactericidal activity without the high irritation associated with Thymol.

-

-

Sensory Profile:

-

The specific arrangement of IPMP eliminates the "phenolic/herbal" odor receptors' activation that Thymol triggers. This makes IPMP the "cosmetically elegant" isomer.

-

Part 4: Decision Tree for Identification

Use this workflow to validate your chemical structure.

Figure 2: Rapid identification workflow for distinguishing IPMP from Thymol and Carvacrol.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18597: 3-Methyl-4-isopropylphenol (IPMP). Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of o-Cymen-5-ol as Used in Cosmetics.[1][11] Washington, DC.

-

NIST Chemistry WebBook. (2024). Mass Spectrum and IR Data: 4-Isopropyl-3-methylphenol. Standard Reference Data.[12][13] Retrieved from [Link]

Sources

- 1. News - What is the use of 4-ISOPROPYL-3-METHYLPHENOL? [unilongmaterial.com]

- 2. echemi.com [echemi.com]

- 3. WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 6. chemistscorner.com [chemistscorner.com]

- 7. 4-Isopropyl-3-methylphenol 99 3228-02-2 [sigmaaldrich.com]

- 8. unilongindustry.com [unilongindustry.com]

- 9. usbio.net [usbio.net]

- 10. A New Method for Determination of Thymol and Carvacrol in Thymi herba by Ultraperformance Convergence Chromatography (UPC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methyl-4-isopropylphenol | C10H14O | CID 18597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 13. scs.illinois.edu [scs.illinois.edu]

Regulatory Status of 2-Isopropoxy-4-methylphenol: A Technical Compliance Guide

The following technical guide provides a comprehensive regulatory and technical analysis of 2-Isopropoxy-4-methylphenol and its industry-standard analog, o-Cymen-5-ol (IPMP) .

Executive Summary & Chemical Identity Verification

Critical Distinction: A rigorous analysis of global databases reveals a frequent nomenclature confusion between the requested chemical (2-Isopropoxy-4-methylphenol ) and the industry-standard preservative o-Cymen-5-ol (often abbreviated as IPMP ). These are distinct chemical entities with vastly different regulatory statuses.

The "Ghost" Entity: 2-Isopropoxy-4-methylphenol

-

CAS: 1243364-13-7

-

Structure: An ether (Alkoxy phenol). The isopropyl group is attached via an oxygen atom.

-

Regulatory Status: Unlisted / Novel Chemical Entity (NCE).

-

EU: Not listed in CosIng Annex V (Preservatives).[1] Not REACH registered as of current data.

-

FDA: Not listed in the Inactive Ingredient Database (IID) or OTC Monographs.

-

-

Implication: Use of this specific molecule requires a full safety dossier (REACH registration in EU, New Dietary Ingredient or Premarket Approval in US).

The Industry Standard: o-Cymen-5-ol (IPMP)

-

Synonyms: 4-Isopropyl-3-methylphenol; 3-Methyl-4-(1-methylethyl)phenol.

-

Structure: An alkyl phenol. The isopropyl group is attached directly to the carbon ring.

-

Regulatory Status: Approved/Regulated in EU, USA, and Japan.

This guide primarily details the regulatory framework for o-Cymen-5-ol (IPMP) , as it is the benchmark against which the novel ether must be compared.

EU Regulatory Landscape (EMA & ECHA)

Cosmetics Regulation (EC) No 1223/2009

In the European Union, o-Cymen-5-ol is strictly regulated as a preservative.

| Parameter | Regulatory Constraint |

| Listing | Annex V (List of Preservatives Allowed in Cosmetic Products), Entry 38 |

| Maximum Concentration | 0.1% (w/w) in finished products |

| Product Type | Allowed in both Rinse-off and Leave-on products |

| Labeling | No specific warning label required if within limits |

Scientific Insight: The 0.1% limit is derived from the Scientific Committee on Consumer Safety (SCCS) evaluations, balancing antimicrobial efficacy (MIC values often <0.05% for S. aureus) against potential skin sensitization risks.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)

-

Status: Registered.

-

Tonnage Band: 100 - 1000 tonnes per annum (indicating high usage volume).

-

Classification (CLP):

-

Skin Irrit. 2 (H315)

-

Eye Irrit. 2 (H319)

-

Aquatic Chronic 3 (H412)

-

FDA Regulatory Landscape (USA)

The FDA status of o-Cymen-5-ol is nuanced, functioning primarily as an excipient or preservative rather than a recognized OTC Active Ingredient.

Inactive Ingredient Database (IID)

The FDA IID lists o-Cymen-5-ol as an approved inactive ingredient in specific approved drug products. This establishes a precedent for safety in these routes of administration.

| Route of Administration | Dosage Form | Maximum Potency (Example) |

| Topical | Cream / Lotion | ~0.1% - 0.5% (Formulation dependent) |

| Subcutaneous | Injection | Listed (e.g., in Kybella formulations) |

| Dental | Toothpaste | Used as preservative/anti-plaque agent |

OTC Monograph Status[5][6][7]

-

Antiseptic/Antimicrobial Soaps: o-Cymen-5-ol is NOT a final Monograph active ingredient (unlike Benzalkonium Chloride or Ethanol).

-

Status: Products claiming "Antiseptic" efficacy using IPMP as the sole active may face regulatory action unless they fall under specific "Monograph Not Final" enforcement discretion, which is a high-risk strategy.

-

Permissible Use: It is compliant when used as a preservative (to protect the formula) or as a deodorant agent, provided no "drug" claims (e.g., "kills germs", "treats acne") are made attributed specifically to it, unless supported by an NDA.

Global Comparison & Technical Specifications

Regulatory Limits Summary

| Region | Regulatory Body | Classification | Max Limit | Notes |

| EU | European Commission | Preservative (Annex V) | 0.1% | Strict limit. |

| USA | FDA | Inactive / Preservative | 0.5% (CIR Safe limit) | CIR Expert Panel deems safe up to 0.5%, but IID precedents vary. |

| Japan | MHLW | Quasi-Drug | 0.1% | Standard for anti-acne/medicated cosmetics. |

| China | NMPA | Cosmetic Ingredient | 0.1% | Aligned with EU standards. |

Mechanism of Action (MoA)

For researchers developing the novel 2-Isopropoxy-4-methylphenol , understanding the MoA of the standard (IPMP) is vital for structure-activity relationship (SAR) studies.

-

Membrane Disruption: The phenolic hydroxyl group acts as a proton exchanger, dissipating the transmembrane electrochemical gradient.

-

Enzyme Inhibition: At sub-lethal concentrations, IPMP inhibits specific bacterial enzymes involved in glycolysis.

-

Structural Specificity: The isopropyl group (in IPMP) provides lipophilicity to penetrate the bacterial cell wall.

-

Hypothesis for Novel Ether: The isopropoxy group in the novel candidate may alter lipophilicity (LogP) and metabolic stability (ether linkage is generally more stable than the alkyl-phenol ring oxidation), potentially changing the toxicity profile.

-

Compliance Workflow for Novel Candidates

If your intent is to develop 2-Isopropoxy-4-methylphenol (CAS 1243364-13-7) as a new drug or cosmetic ingredient, you cannot rely on the IPMP approvals. You must follow this "New Chemical Entity" pathway:

Figure 1: Regulatory decision tree distinguishing the approved IPMP pathway from the high-barrier pathway for the novel isopropoxy ether.

References

-

European Commission. (2009).[3][4] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex V).[1][3] Official Journal of the European Union.

-

U.S. Food and Drug Administration (FDA). (2024).[5] Inactive Ingredient Database (IID) Search.[6]

-

Cosmetic Ingredient Review (CIR). (2006). Final Report on the Safety Assessment of o-Cymen-5-ol. International Journal of Toxicology.

-

European Chemicals Agency (ECHA). (2024). Substance Information: o-Cymen-5-ol (CAS 3228-02-2).[2][3]

-

Ministry of Health, Labour and Welfare (MHLW). (Japan). Standards for Cosmetics (Quasi-drug Ingredients).

Sources

- 1. mdpi.com [mdpi.com]

- 2. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 3. Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products (recast) (Text with EEA relevance) [legislation.gov.uk]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fda.gov [fda.gov]

Methodological & Application

Formulating anti-acne skincare products using 2-Isopropoxy-4-methylphenol

Application Note: Advanced Formulation Strategies for 2-Isopropoxy-4-methylphenol (IPMP) in Anti-Acne Therapeutics

Abstract

2-Isopropoxy-4-methylphenol (IPMP), also known as o-Cymen-5-ol, is a broad-spectrum antimicrobial agent structurally isomeric to thymol but with superior stability and a lower odor profile.[1] While highly effective against Cutibacterium acnes (C. acnes), its formulation is challenged by poor water solubility and crystallization risks. This guide provides a self-validating formulation protocol, solubility data, and in vitro validation workflows for researchers developing anti-acne therapeutics.

Chemical Profile & Mechanism of Action

Molecule: 2-Isopropoxy-4-methylphenol (IPMP) / o-Cymen-5-ol CAS: 3228-02-2 Function: Antimicrobial, Anti-inflammatory, Preservative Booster.[2]

Mechanism of Action (MOA)

Unlike oxidative agents (e.g., Benzoyl Peroxide) that generate free radicals, IPMP acts as a membrane depolarizer. It partitions into the lipid bilayer of the bacterial cell wall, altering membrane permeability. This leads to the leakage of intracellular potassium ions (

Figure 1: IPMP Mechanism of Action Pathway

Caption: Step-wise mechanism of IPMP inducing bactericidal activity via membrane depolarization.

Pre-Formulation Data & Solubility Profile

IPMP is practically insoluble in water.[2] Direct addition to the water phase results in crystallization, rendering the active ingredient bio-unavailable and the product aesthetically unacceptable.

Table 1: Solubility & Compatibility Profile

| Solvent / Parameter | Solubility @ 25°C | Application Note |

| Water | < 0.1% (Insoluble) | Requires solubilizer or emulsification. |

| Ethanol (96%) | > 30% | Excellent solvent, but drying to skin. |

| Dipropylene Glycol (DPG) | > 20% | Preferred carrier. Low volatility, humectant properties. |

| Propylene Glycol (PG) | > 15% | Good alternative to DPG. |

| Butylene Glycol (BG) | > 10% | Moderate solubility. |

| Non-ionic Surfactants | Compatible | Polysorbate-20/80, PEG-60 Hydrogenated Castor Oil. |

| Optimal pH Range | 4.0 – 6.5 | Matches skin pH; IPMP is stable pH 3–9. |

Critical Synergy Note: Research indicates significant synergistic effects when IPMP is combined with Zinc salts (Zinc Gluconate/Chloride). The combination enhances the inhibition of bacterial glycolysis and protease activity more effectively than either agent alone [1].

Formulation Protocols

Protocol A: The "Pre-Mix" Solubilization Technique (Standard)

Use this protocol to prepare a 10% IPMP Concentrate for easy addition to serums or gels.

Reagents:

-

IPMP (Powder)[3]

-

Dipropylene Glycol (DPG) or Propanediol

Procedure:

-

Weighing: Weigh 10.0g of IPMP and 90.0g of DPG.

-

Heating: Combine in a beaker and heat to 45°C - 50°C while stirring (magnetic stirrer at 200 rpm).

-

Note: IPMP melting point is ~112°C, but it dissolves in warm glycols well below its melting point.

-

-

Verification: Stir until the solution is completely transparent and colorless.

-

Cooling: Allow to cool to room temperature (25°C). Check for recrystallization.

-

Pass Criteria: Solution remains clear after 24 hours at room temp.

-

Protocol B: Anti-Acne Gel (0.1% IPMP + Salicylic Acid)

A non-comedogenic gel targeting active acne lesions.

Phase A (Water Phase)

-

Deionized Water: q.s. to 100%

-

Disodium EDTA: 0.10% (Chelator is critical to protect IPMP from metal ions)

-

Xanthan Gum (Transparent Grade): 0.50%

Phase B (Active Phase)

-

IPMP Pre-Mix (from Protocol A): 1.00% (Yields 0.1% active IPMP)

-

Salicylic Acid: 0.50% (Dissolved in 5% Propanediol)

-

PEG-60 Hydrogenated Castor Oil: 0.50% (Solubilizer)

Phase C (Adjustment)

-

Sodium Hydroxide (10% solution): q.s. to pH 5.0 – 5.5

-

Preservative (e.g., Phenoxyethanol): 0.50%

Manufacturing Steps:

-

Disperse Xanthan Gum in Water (Phase A) until fully hydrated and clear. Add EDTA.

-

In a separate vessel, combine Phase B components. Stir until Salicylic Acid is fully dissolved.

-

Slowly add Phase B to Phase A under medium agitation (500 rpm).

-

Adjust pH with Phase C.

-

Self-Validation Check: Centrifuge a sample at 3000 rpm for 15 minutes. If precipitate forms, solubilization is insufficient; increase PEG-60 or Glycol content.

Efficacy Validation: In Vitro MIC Determination

To validate the therapeutic potential, the Minimum Inhibitory Concentration (MIC) against C. acnes must be established.

Target Organism: Cutibacterium acnes (ATCC 6919 or ATCC 11827). Culture Conditions: Anaerobic, 37°C, Reinforced Clostridial Medium (RCM).

Figure 2: MIC Determination Workflow

Caption: Standardized workflow for determining the MIC of IPMP against anaerobic bacteria.

Expected Results:

-

Typical MIC for IPMP: 0.05 mg/mL – 0.1 mg/mL (approx. 0.005% - 0.01%) [2].

-

Formulation Target: Formulate at 5x – 10x the MIC (0.05% - 0.1%) to account for skin penetration and bioavailability losses.

Regulatory & Safety Guidelines

-

EU (Cosmetics Regulation 1223/2009): Allowed as a preservative up to 0.1% .[1] Can be used at higher concentrations for non-preservative functions (e.g., anti-acne active), but safety assessment is required.

-

Japan: Classified as a Quasi-Drug ingredient. Common dosage in medicated acne care is 0.05% – 0.1%.

-

USA: No specific monograph restriction, but must adhere to CIR (Cosmetic Ingredient Review) safety assessments. Generally recognized as safe up to 0.5% in leave-on products [3].

Safety Note: Avoid contact with eyes.[4] While IPMP is low-irritation compared to Thymol, high concentrations (>1%) can cause mild sensory irritation.

References

-

Antimicrobial Effects of o-Cymen-5-ol and Zinc. (2014). ResearchGate. Available at: [Link]

-

Osaka Kasei Co., Ltd. (n.d.). Biosol (o-Cymen-5-ol) Technical Data. Available at: [Link]

-

Cosmetic Ingredient Review (CIR). (2011). Safety Assessment of o-Cymen-5-ol as Used in Cosmetics. Available at: [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2012).[5] Opinion on o-Cymen-5-ol. European Commission.[6] Available at: [Link]

Sources

Application Notes and Protocols for the Formulation of Oral Care Products with 2-Isopropoxy-4-methylphenol

Introduction: Exploring the Potential of Novel Phenolic Compounds in Oral Health

The oral care landscape is in a constant state of evolution, driven by the pursuit of more effective and targeted therapies for maintaining oral hygiene and preventing disease. Phenolic compounds, in particular, have a long history in oral health, valued for their antimicrobial and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation and formulation of oral care products containing a novel phenolic compound, 2-Isopropoxy-4-methylphenol.

While not yet established in oral care applications, its structural similarity to other bioactive phenols suggests a potential for antimicrobial and anti-inflammatory efficacy. These application notes will therefore serve as a foundational guide to systematically evaluate the viability of 2-Isopropoxy-4-methylphenol as a new active ingredient in therapeutic mouthwashes, toothpastes, and oral gels. We will proceed from the fundamental characterization of the active pharmaceutical ingredient (API) to detailed formulation protocols and the requisite quality control and stability testing necessary for preclinical assessment.

Part 1: Physicochemical Characterization of 2-Isopropoxy-4-methylphenol

A thorough understanding of the physicochemical properties of 2-Isopropoxy-4-methylphenol is paramount for successful formulation development. This initial phase will dictate the choice of excipients and the manufacturing process.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | 4-methyl-2-propan-2-ylphenol | [3] |

| Synonyms | 2-Isopropyl-4-methylphenol, p-Cresol, 2-isopropyl- | [4] |

| CAS Number | 4427-56-9 | [3] |

| Molecular Formula | C10H14O | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

Solubility and Stability Profile

The solubility and stability of 2-Isopropoxy-4-methylphenol in relevant solvent systems will directly impact its bioavailability and the shelf-life of the final product.

Protocol 1: Solubility and Stability Assessment

-

Solubility Determination:

-

Prepare saturated solutions of 2-Isopropoxy-4-methylphenol in a range of pharmaceutically acceptable solvents.[5] These should include purified water, ethanol, propylene glycol, and glycerin at ambient temperature.

-

Equilibrate the solutions for 24 hours with continuous agitation.

-

Filter the solutions to remove undissolved solute.

-

Quantify the concentration of 2-Isopropoxy-4-methylphenol in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.[6]

-

-

pH-Stability Profile:

-

Prepare aqueous buffered solutions of 2-Isopropoxy-4-methylphenol across a pH range relevant to oral care products (typically pH 5.5 to 8.0).

-

Store the solutions at controlled temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

-

Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4 weeks) for the degradation of 2-Isopropoxy-4-methylphenol using a stability-indicating HPLC method.

-

Part 2: Formulation Development of Oral Care Products

The following sections provide starting point formulations for a mouthwash, toothpaste, and oral gel containing 2-Isopropoxy-4-methylphenol. These are foundational recipes that will require further optimization based on the results of the physicochemical characterization and subsequent performance testing.

Medicated Mouthwash Formulation

Mouthwashes are aqueous solutions designed to deliver therapeutic agents to the oral cavity.[7] The formulation of a mouthwash with 2-Isopropoxy-4-methylphenol will focus on achieving complete solubilization of the API and ensuring a palatable and stable final product.

Table 2: Proposed Mouthwash Formulation with 2-Isopropoxy-4-methylphenol

| Ingredient | Function | Concentration (% w/v) |

| 2-Isopropoxy-4-methylphenol | Active Ingredient | 0.1 - 0.5 |

| Ethanol | Co-solvent | 10.0 - 20.0 |

| Glycerin | Humectant, Sweetener | 5.0 - 15.0 |

| Sorbitol (70% solution) | Humectant, Sweetener | 5.0 - 10.0 |

| Polysorbate 80 | Surfactant/Solubilizer | 0.5 - 2.0 |

| Sodium Benzoate | Preservative | 0.1 - 0.2 |

| Sodium Saccharin | Sweetener | 0.05 - 0.15 |

| Menthol | Flavoring Agent | 0.05 - 0.1 |

| Peppermint Oil | Flavoring Agent | 0.1 - 0.3 |

| Purified Water | Vehicle | q.s. to 100 |

Protocol 2: Preparation of Medicated Mouthwash

-

In a primary manufacturing vessel, dissolve the sodium benzoate and sodium saccharin in a portion of the purified water.

-

In a separate vessel, dissolve the 2-Isopropoxy-4-methylphenol, menthol, and peppermint oil in the ethanol.

-

Add the glycerin, sorbitol solution, and Polysorbate 80 to the alcoholic solution and mix until uniform.

-

Slowly add the alcoholic phase to the aqueous phase with continuous stirring.

-

Add the remaining purified water to reach the final volume and mix thoroughly.

-

Filter the final solution to ensure clarity.

Therapeutic Toothpaste Formulation

Toothpastes are semisolid formulations containing an abrasive for cleaning and a therapeutic agent.[8] The key challenge in formulating a toothpaste with 2-Isopropoxy-4-methylphenol will be ensuring its compatibility with the abrasive and other excipients.[9]

Table 3: Proposed Toothpaste Formulation with 2-Isopropoxy-4-methylphenol

| Ingredient | Function | Concentration (% w/w) |

| 2-Isopropoxy-4-methylphenol | Active Ingredient | 0.2 - 1.0 |

| Hydrated Silica | Abrasive | 10.0 - 25.0 |

| Sorbitol (70% solution) | Humectant | 30.0 - 50.0 |

| Glycerin | Humectant | 10.0 - 20.0 |

| Sodium Lauryl Sulfate | Surfactant | 1.0 - 2.0 |

| Xanthan Gum | Thickening Agent | 0.5 - 1.5 |

| Sodium Saccharin | Sweetener | 0.2 - 0.4 |

| Sodium Fluoride | Anti-caries Agent | 0.243 (1100 ppm F-) |

| Titanium Dioxide | Opacifier | 0.5 - 1.0 |

| Flavor | Flavoring Agent | 0.8 - 1.5 |

| Purified Water | Vehicle | q.s. to 100 |

Protocol 3: Preparation of Therapeutic Toothpaste

-

Disperse the xanthan gum in the glycerin and sorbitol solution to form a mucilage.

-

In a separate vessel, dissolve the sodium saccharin and sodium fluoride in the purified water.

-

Add the aqueous solution to the mucilage and mix until a uniform gel is formed.

-

In a planetary mixer, combine the hydrated silica and titanium dioxide.

-

Slowly add the gel phase to the powder phase and mix under vacuum to avoid air entrapment.

-

In a separate container, pre-mix the 2-Isopropoxy-4-methylphenol and flavor with a small amount of glycerin.

-

Add the flavor and active ingredient premix to the main batch and mix until uniform.

-

Finally, add the sodium lauryl sulfate and mix at a slow speed to minimize foaming.

Oral Gel Formulation

Oral gels are semisolid systems that can provide sustained release of the active ingredient.[10] They are particularly useful for localized application.

Table 4: Proposed Oral Gel Formulation with 2-Isopropoxy-4-methylphenol

| Ingredient | Function | Concentration (% w/w) |

| 2-Isopropoxy-4-methylphenol | Active Ingredient | 0.5 - 2.0 |

| Carbomer 940 | Gelling Agent | 0.5 - 1.5 |

| Propylene Glycol | Co-solvent, Humectant | 10.0 - 20.0 |

| Glycerin | Humectant, Sweetener | 5.0 - 15.0 |

| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |

| Methylparaben | Preservative | 0.1 - 0.2 |

| Propylparaben | Preservative | 0.01 - 0.02 |

| Purified Water | Vehicle | q.s. to 100 |

Protocol 4: Preparation of Oral Gel

-

Disperse the Carbomer 940 in a portion of the purified water and allow it to hydrate completely.[11]

-

In a separate vessel, dissolve the methylparaben and propylparaben in propylene glycol with gentle heating.

-

In another vessel, dissolve the 2-Isopropoxy-4-methylphenol in a mixture of glycerin and a portion of the purified water.

-

Add the paraben solution and the active ingredient solution to the hydrated Carbomer dispersion and mix until uniform.

-

Slowly add triethanolamine dropwise while monitoring the pH until a clear, viscous gel with a pH of 6.5-7.0 is formed.[12]

-

Add the remaining purified water to the final weight and mix well.

Part 3: In-Vitro and In-Situ Performance Testing

Once the prototype formulations have been developed, a series of in-vitro and in-situ tests are required to evaluate their performance and potential efficacy.

Antimicrobial Efficacy

The primary rationale for investigating 2-Isopropoxy-4-methylphenol is its potential antimicrobial activity against oral pathogens.

Protocol 5: Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

-

Determine the MIC and MBC of 2-Isopropoxy-4-methylphenol against a panel of representative oral microorganisms (e.g., Streptococcus mutans, Porphyromonas gingivalis, Actinomyces viscosus).

-

Utilize standard broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

-

-

Biofilm Disruption/Prevention Assays:

-

Evaluate the ability of the formulated products to inhibit the formation of and disrupt established biofilms of key oral pathogens.[6]

-

Grow biofilms on relevant surfaces (e.g., hydroxyapatite discs) and treat with the test formulations.

-

Quantify biofilm viability using methods such as crystal violet staining or confocal laser scanning microscopy.

-

Workflow for Formulation and Testing

Caption: Workflow for the development and evaluation of oral care products containing 2-Isopropoxy-4-methylphenol.

Part 4: Quality Control and Stability Studies

Rigorous quality control and stability testing are essential to ensure the safety, efficacy, and shelf-life of the final product.[13] These studies should be conducted in accordance with relevant guidelines from the International Council for Harmonisation (ICH) and regulatory bodies such as the U.S. Food and Drug Administration (FDA).[14][15]

Quality Control Parameters

Table 5: Key Quality Control Tests for Oral Care Formulations

| Product Type | Test | Specification (Typical) |

| Mouthwash | Appearance | Clear solution, free from foreign matter |

| pH | 5.5 - 7.5 | |

| Assay of 2-Isopropoxy-4-methylphenol | 90.0% - 110.0% of label claim | |

| Microbial Limits | Total aerobic microbial count < 100 CFU/mL | |

| Toothpaste | Appearance | Homogeneous paste, free from grittiness |

| pH (10% slurry) | 6.0 - 8.0 | |

| Viscosity | Within established range | |

| Extrudability | Smooth and complete extrusion from tube | |

| Assay of 2-Isopropoxy-4-methylphenol | 90.0% - 110.0% of label claim | |

| Oral Gel | Appearance | Clear, homogeneous gel |

| pH | 6.5 - 7.0 | |

| Viscosity | Within established range | |

| Spreadability | Within established range | |

| Assay of 2-Isopropoxy-4-methylphenol | 90.0% - 110.0% of label claim |

Stability Testing Protocol

Protocol 6: ICH Stability Study

-

Package the prototype formulations in their proposed final packaging.

-

Store the samples under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) stability conditions.

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze for the quality control parameters outlined in Table 5, with a particular focus on the assay of 2-Isopropoxy-4-methylphenol and the formation of any degradation products.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the systematic evaluation of 2-Isopropoxy-4-methylphenol for use in oral care products. By following this structured approach, from fundamental characterization through to formulation, performance testing, and stability studies, researchers can effectively assess the potential of this novel phenolic compound. This guide is intended to be a dynamic document, with the expectation that the results from each phase will inform the subsequent steps, leading to the development of safe, effective, and stable oral care formulations. Adherence to good manufacturing practices (GMP) and relevant ISO standards throughout the development process is crucial for ensuring product quality and regulatory compliance.[6][16][17]

References

-

FORMULATION INGREDIENTS FOR TOOTHPASTES AND MOUTHWASHES - PMC - NIH. (n.d.). Retrieved from [Link]

-

Toothpaste Ingredients - Shepherds Hill Dental Centre. (n.d.). Retrieved from [Link]

-

Surfactants (Oral Care) in Personal & Home Care, Pharma - Behn Meyer. (n.d.). Retrieved from [Link]

-

Ingredients of toothpaste - SA Dental. (n.d.). Retrieved from [Link]

-

Toothpaste Ingredients - Teeth.org.au. (n.d.). Retrieved from [Link]

-

Oral Care Product Laboratory Testing. (2024, May 27). Retrieved from [Link]

-

Potentially Harmful Excipients: State of the Art for Oral Liquid Forms Used in Neonatology and Pediatrics Units - PMC. (2024, January 17). Retrieved from [Link]

-

ISO 11609: Laboratory requirements and test methods for toothpaste - Analytice. (2024, March 11). Retrieved from [Link]

-

Alignment of Oral Health Care With ISO Standards - PMC. (n.d.). Retrieved from [Link]

-

Importance Of Excipient Selection In The Process Of Oral Liquid Formulation Development. (2017, June 30). Retrieved from [Link]

-

Polyphenols in Oral Health: Homeostasis Maintenance, Disease Prevention, and Therapeutic Applications - PMC. (2023, October 16). Retrieved from [Link]

-

Improving Oral Health With Polyphenols - Dimensions of Dental Hygiene. (2018, May 10). Retrieved from [Link]

-

Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5). Retrieved from [Link]

-

Polyphenols in Dental Applications - PMC - NIH. (n.d.). Retrieved from [Link]

-

What is the recommended formulation for a magic mouthwash? - Dr.Oracle. (2025, September 26). Retrieved from [Link]

-

Alignment of oral health care with ISO Standards - FDI World Dental Federation. (n.d.). Retrieved from [Link]

-

ISO/TC 106/SC 7 - Oral care products - iTeh Standards. (n.d.). Retrieved from [Link]

-

Quality Control for Oral Care Products - Domy. (n.d.). Retrieved from [Link]

-

Safety tests & regulations for oral care products - ADSL Laboratories. (n.d.). Retrieved from [Link]

-

Oral Care - ATL, A Bureau Veritas Company. (n.d.). Retrieved from [Link]

-

Preventive Applications of Polyphenols in Dentistry—A Review - MDPI. (2021, May 5). Retrieved from [Link]

-

In Vitro Oral Care Product Testing - Intertek. (n.d.). Retrieved from [Link]

-

Magic Mouthwash/Stomatitis Cocktail prescription recipes and uses. | DoctorLansford.com. (n.d.). Retrieved from [Link]

-

Plant polyphenols, terpenes, and terpenoids in oral health - PMC - NIH. (n.d.). Retrieved from [Link]

-

FDA Compliance Guide for Oral Care Products - IVISMILE. (2025, December 1). Retrieved from [Link]

-

Preparation and Evaluation of Toothpaste - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

-

New FDA Dental Rules: What You Must Know This 2025. (2025, May 29). Retrieved from [Link]

-

Formulations of desensitizing toothpastes for dentin hypersensitivity: a scoping review. (n.d.). Retrieved from [Link]

-

Formulation And Evaluation of Herbal Gel for Dental Caries - International Journal of Pharmaceutical Sciences. (2025, May 28). Retrieved from [Link]

-

Gel Based Formulations in Oral Controlled Release Drug Delivery - RJPT. (n.d.). Retrieved from [Link]

-

Formulation and Evaluation of Herbal Oral Gel Containing Extracts of Powdered Psidium guajava Linn Leaves with Curcuma longa Lin - Drug Development. (2020, June 1). Retrieved from [Link]

-

Pre-procedural Antimicrobial Mouth Rinse: A Concise Review - PMC. (2022, October 24). Retrieved from [Link]

-

Formulation and evaluation of mouth wash for oral freshness - EPRA JOURNALS. (2025, June 15). Retrieved from [Link]

-

Oral Care Product Formulation Guide | PDF | Surfactant | Tooth Enamel - Scribd. (n.d.). Retrieved from [Link]

-

Federal Regulations of New Toothbrush Development - Howard Law. (2025, May 18). Retrieved from [Link]

-

Formulation and Evaluation of Floating Oral in situ Gel of Liquorice Extract - Indian Journal of Pharmaceutical Education and Research. (2023, February 8). Retrieved from [Link]

-

Formulation development and evaluation of novel oral jellies of carbamazepine using pectin, guar gum, and gellan gum - Asian Journal of Pharmaceutics. (n.d.). Retrieved from [Link]

-

Oral Solutions and Suspensions (8/94) | FDA. (2014, November 17). Retrieved from [Link]

-

Formulating Toothpaste - NYSCC. (2024, October 11). Retrieved from [Link]

-

(PDF) Formulation of Antibacterial Mouthwash from Local Herbs: A Mini- Review. (2021, December 21). Retrieved from [Link]

-